molecular formula C16H24ClNO B4957579 2-(propan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one;hydrochloride

2-(propan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one;hydrochloride

Cat. No.: B4957579
M. Wt: 281.82 g/mol
InChI Key: SZVPZLNOVJHNLQ-UHFFFAOYSA-N
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Description

2-(propan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one;hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a naphthalene ring system and an isopropylamino group

Properties

IUPAC Name

2-(propan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-11(2)17-12(3)16(18)15-9-8-13-6-4-5-7-14(13)10-15;/h8-12,17H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVPZLNOVJHNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C(=O)C1=CC2=C(CCCC2)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one;hydrochloride typically involves multiple steps:

    Formation of the naphthalene ring system: This can be achieved through a Friedel-Crafts alkylation reaction.

    Introduction of the isopropylamino group: This step often involves reductive amination, where the ketone group is converted to an amine.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the isopropylamino group.

    Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.

    Substitution: The aromatic ring system can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidation of the isopropylamino group can lead to the formation of a nitroso or nitro compound.

    Reduction: Reduction of the ketone group results in the formation of an alcohol.

    Substitution: Electrophilic substitution on the aromatic ring can yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential effects on cellular processes. It may interact with specific proteins or enzymes, influencing their activity.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions, although more research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(propan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(propan-2-ylamino)-1-(naphthalen-2-yl)propan-1-one
  • 2-(propan-2-ylamino)-1-(4,5,6,7-tetrahydronaphthalen-2-yl)propan-1-one

Uniqueness

Compared to similar compounds, 2-(propan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one;hydrochloride has a unique structure that may confer distinct chemical and biological properties

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